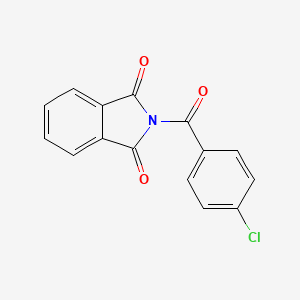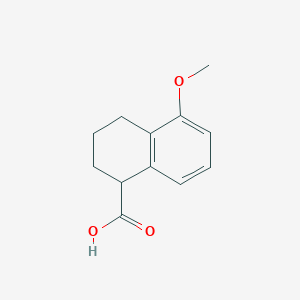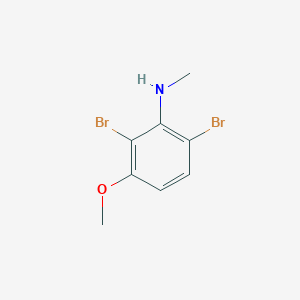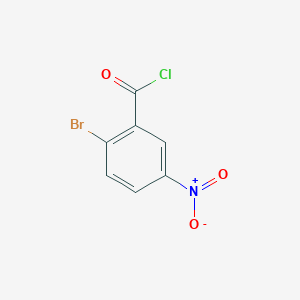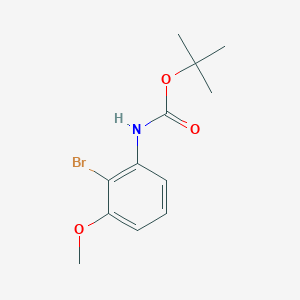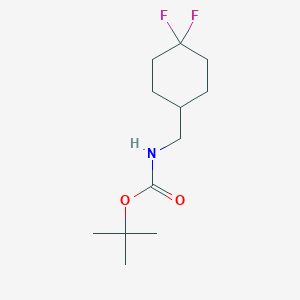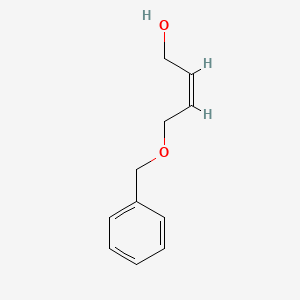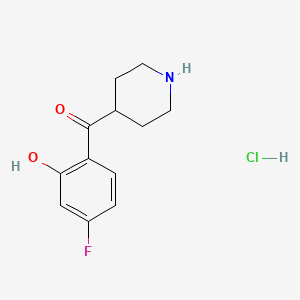
3-amino-3-(3-cyanophenyl)propanoic Acid
描述
3-amino-3-(3-cyanophenyl)propanoic acid (ACPA) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a synthetic compound that has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. ACPA has been shown to have a high affinity and selectivity for mGluR5, making it a valuable tool for investigating the function of this receptor in the brain and other tissues.
作用机制
3-amino-3-(3-cyanophenyl)propanoic Acid binds to the allosteric site of mGluR5 and enhances the activity of this receptor. This leads to the activation of downstream signaling pathways that regulate various physiological processes, including synaptic plasticity, neuronal excitability, and gene expression.
Biochemical and Physiological Effects
3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine. 3-amino-3-(3-cyanophenyl)propanoic Acid has also been shown to increase the expression of various genes involved in synaptic plasticity and neuronal survival.
实验室实验的优点和局限性
One of the main advantages of using 3-amino-3-(3-cyanophenyl)propanoic Acid in lab experiments is its high affinity and selectivity for mGluR5. This makes it a valuable tool for investigating the function of this receptor in various tissues and physiological processes. However, one limitation of using 3-amino-3-(3-cyanophenyl)propanoic Acid is that it may not accurately reflect the physiological function of mGluR5 in vivo, as it is a synthetic compound that does not occur naturally in the body.
未来方向
There are several future directions for research on 3-amino-3-(3-cyanophenyl)propanoic Acid and mGluR5. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's and Parkinson's. 3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to be effective in animal models of these diseases, and further research is needed to determine whether it could be used as a therapeutic agent in humans.
Another area of interest is the role of mGluR5 in addiction and substance abuse. 3-amino-3-(3-cyanophenyl)propanoic Acid has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, and further research is needed to determine whether it could be used to treat addiction in humans.
Overall, 3-amino-3-(3-cyanophenyl)propanoic Acid is a valuable tool for investigating the function of mGluR5 in various physiological and pathological conditions. Its high affinity and selectivity for mGluR5 make it a valuable tool for studying the role of this receptor in the brain and other tissues. However, further research is needed to fully understand the physiological function of mGluR5 and the potential therapeutic applications of 3-amino-3-(3-cyanophenyl)propanoic Acid.
科学研究应用
3-amino-3-(3-cyanophenyl)propanoic Acid has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to be effective in animal models of anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-amino-3-(3-cyanophenyl)propanoic Acid has also been used to investigate the role of mGluR5 in synaptic plasticity and learning and memory.
属性
IUPAC Name |
3-amino-3-(3-cyanophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-7-2-1-3-8(4-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUDIPCLABXNDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(CC(=O)O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-3-(3-cyanophenyl)propanoic Acid | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxybenzo[h]quinoline-9-carboxylic acid](/img/structure/B3285628.png)
![9-Hydroxybenzo[h]quinoline-8-carboxylic acid](/img/structure/B3285636.png)

